m-Tolylmagnesium chloride

Catalog No.
S1492862
CAS No.
121905-60-0
M.F
C7H7ClMg
M. Wt
150.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Tolylmagnesium chloride

CAS Number

121905-60-0

Product Name

m-Tolylmagnesium chloride

IUPAC Name

magnesium;methylbenzene;chloride

Molecular Formula

C7H7ClMg

Molecular Weight

150.89 g/mol

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

YIDAONIIDXWYSC-UHFFFAOYSA-M

SMILES

CC1=CC=C[C-]=C1.[Mg+2].[Cl-]

Canonical SMILES

CC1=CC=C[C-]=C1.[Mg+2].[Cl-]

M-tolylmagnesium chloride is a type of grignard reagent . Grignard reagents are commonly used in the field of organic chemistry for the synthesis of various organic compounds. They are particularly useful for the formation of carbon-carbon bonds .

The general method of application involves the reaction of the Grignard reagent with a compound containing a reactive functional group, such as a carbonyl group. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of the carbonyl group .

The outcomes of these reactions can vary widely depending on the specific compounds used and the reaction conditions. In general, they allow for the formation of a wide range of different organic compounds, including alcohols, ketones, aldehydes, and others .

m-Tolylmagnesium chloride is an organomagnesium compound with the molecular formula C7_7H7_7ClMg. It is classified as a Grignard reagent, which are essential in organic synthesis due to their nucleophilic properties. This compound consists of a tolyl group (a methyl-substituted phenyl group) bonded to magnesium chloride, making it a valuable intermediate in various

m-Tolylmagnesium chloride is a hazardous compound and requires proper handling procedures:

  • Flammability: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas [].
  • Toxicity: Corrosive and harmful upon contact with skin, eyes, or if inhaled. May cause severe burns and respiratory irritation [].
  • Reactivity: Reacts violently with water, acids, and oxidizing agents [].
, primarily involving nucleophilic attacks on electrophiles. Notable reactions include:

  • Grignard Reactions: It reacts with carbonyl compounds (such as aldehydes and ketones) to form alcohols after hydrolysis. For example, reacting with acetone yields m-tolyl isopropanol.
  • Formation of Carbon-Carbon Bonds: This reagent can react with alkyl halides to form new carbon-carbon bonds, expanding carbon skeletons in organic molecules.
  • Reactions with Electrophiles: It can also react with other electrophiles such as esters and acid chlorides, leading to the formation of tertiary alcohols or other complex organic structures .

The synthesis of m-tolylmagnesium chloride typically involves the reaction of m-tolyl chloride with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran or diethyl ether. The general procedure includes:

  • Preparation of the Reaction Vessel: An inert atmosphere (usually nitrogen or argon) is established to prevent moisture from interfering with the reaction.
  • Addition of Magnesium: Magnesium turnings are added to the dry solvent.
  • Incorporation of m-Tolyl Chloride: m-Tolyl chloride is then slowly added to the mixture while stirring.
  • Reaction Monitoring: The reaction is monitored until complete, often indicated by the disappearance of the starting materials and formation of a clear solution.

This method allows for the efficient production of m-tolylmagnesium chloride in high yields .

m-Tolylmagnesium chloride finds applications primarily in organic synthesis, including:

  • Synthesis of Pharmaceuticals: It is used as a reagent for synthesizing complex organic molecules relevant in drug development.
  • Material Science: The compound can be utilized in synthesizing advanced materials through polymerization reactions.
  • Agricultural Chemicals: It may serve as an intermediate in producing agrochemicals and pesticides .

Research on interaction studies involving m-tolylmagnesium chloride primarily focuses on its reactivity with various electrophiles rather than direct biological interactions. Its ability to form stable complexes with carbonyl compounds makes it a valuable tool for studying reaction mechanisms and pathways in organic chemistry. Additionally, understanding its interactions helps optimize synthetic routes for desired products .

Several compounds are structurally similar to m-tolylmagnesium chloride, particularly other arylmagnesium halides. Here are some comparisons:

Compound NameStructureUnique Features
o-Tolylmagnesium chlorideCH3_3C6_6H4_4MgClReacts similarly but has different regioselectivity
Phenylmagnesium bromideC6_6H5_5MgBrMore stable than some aryl magnesium chlorides
p-Tolylmagnesium chlorideCH3_3C6_6H4_4MgClDifferent positional substitution affects reactivity

m-Tolylmagnesium chloride is unique due to its specific methyl substitution on the aromatic ring, which influences its reactivity and selectivity in various synthetic applications compared to its ortho and para counterparts .

Grignard Reagent Preparation: Solvent-Mediated Magnesium Activation Strategies

The preparation of m-tolylmagnesium chloride requires sophisticated magnesium activation strategies that overcome the inherent unreactivity of aryl chlorides toward magnesium metal. Traditional Grignard reaction conditions prove insufficient for aryl chloride substrates, necessitating the development of specialized activation protocols. The most effective approach involves the use of compound Q, which serves both as a reactant and preferably as the solvent for the reaction between the aryl chloride and magnesium metal. This dual role of the coordinating solvent represents a fundamental departure from conventional Grignard preparations, where the solvent primarily provides an inert reaction medium.

Surface activation of magnesium represents a critical factor in successful m-tolylmagnesium chloride formation. Research has demonstrated that various activation methods can significantly enhance the reactivity of magnesium surfaces toward aryl halides. Iodine treatment and ferric chloride application have been shown to increase reactivity by increasing both the density of reactive sites on the magnesium surface and the rate at which individual sites react. These activation methods work by creating defects in the passivating oxide layer that naturally forms on magnesium surfaces, thereby exposing fresh metal sites capable of electron transfer to the organic halide.

Lithium chloride mediation has emerged as a particularly effective strategy for facilitating magnesium insertion into aryl halides. The presence of lithium chloride in approximately 1.2 equivalents strongly facilitates the magnesium insertion into various aryl bromides under mild conditions. This enhancement allows for the preparation of functionalized magnesium reagents that would be impossible to synthesize under traditional harsh reaction conditions. The mechanism involves the formation of mixed halide complexes that stabilize the organometallic product while simultaneously activating the magnesium surface for insertion reactions.

Ultrasonic activation represents another innovative approach to magnesium surface activation for Grignard reagent preparation. Sonochemical protocols have proven efficient for activating magnesium surfaces and facilitating the preparation of Grignard reagents, including those derived from challenging substrates like aryl chlorides. The ultrasound irradiation creates cavitation effects that mechanically disrupt the oxide layer on magnesium surfaces while providing localized heating that promotes the insertion reaction. The specific parameters of ultrasound irradiation, including frequency, power, and duration, play crucial roles in determining the success of the synthesis.

Radical vs. Polar Mechanisms in Aryl Chloride-Magnesium Interactions

The formation of m-tolylmagnesium chloride involves complex mechanistic pathways that have been the subject of extensive theoretical and experimental investigation. Two primary mechanistic frameworks have been proposed: the polar mechanism involving heterolytic cleavage and the radical mechanism involving single electron transfer processes. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and predicting the behavior of different aryl chloride substrates in Grignard reagent formation.

The single electron transfer mechanism represents the predominant pathway for aryl chloride activation by magnesium metal. This process involves the initial transfer of one electron from magnesium, which possesses two electrons in its valence shell, to the carbon-halogen bond of the aryl chloride. The electron transfer generates a magnesium radical cation and an aryl radical anion, which subsequently undergo rapid coupling to form the organometallic bond. This mechanism explains why Grignard formation is classified as a non-chain radical reaction, distinct from traditional radical chain processes.

Computational studies have provided detailed insights into the energetics of homolytic bond cleavage in organometallic systems relevant to m-tolylmagnesium chloride formation. The magnesium-carbon bond dissociation energy in methylmagnesium chloride complexes with tetrahydrofuran coordination has been calculated to be approximately 66.6 kcal mol⁻¹ for dimeric species, indicating substantial bond strength. However, the presence of electrophilic substrates can significantly lower these bond dissociation energies, with values decreasing from 37.9 kcal mol⁻¹ for acetaldehyde coordination to 24.8 kcal mol⁻¹ for carbonyl difluoride coordination.

The substrate-dependent variation in bond dissociation energies provides insight into the radical mechanism pathway for m-tolylmagnesium chloride formation. When electrophilic substrates coordinate to the magnesium center, the unpaired electron density in the resulting radical species becomes delocalized onto the substrate rather than remaining localized on the magnesium atom. This delocalization stabilizes the radical intermediate and facilitates the homolytic cleavage process. The correlation between bond dissociation energy and substrate reduction potential suggests that electron-accepting aryl chlorides like m-chlorotoluene derivatives would be particularly favorable for radical mechanism pathways.

Experimental evidence supporting radical mechanisms in organometallic reactions includes the detection of radical coupling side products and the successful trapping of intermediate radicals using radical clock experiments. In manganese-catalyzed cross-coupling reactions involving aryl halides and Grignard reagents, radical clock experiments have definitively demonstrated the formation of aryl radical intermediates. These findings suggest that similar radical pathways operate in the formation of m-tolylmagnesium chloride from m-chlorotoluene and magnesium metal.

Role of Tetrahydrofuran Coordination in Stabilizing m-Tolylmagnesium Complexes

Tetrahydrofuran coordination plays a fundamental role in the formation, stabilization, and reactivity of m-tolylmagnesium chloride complexes. The successful synthesis of m-tolyl magnesium chloride-tetrahydrofuran complexes with 96.0% yield demonstrates the critical importance of ethereal solvation in these organometallic systems. Tetrahydrofuran serves multiple functions beyond simple solvation, acting as a coordinating ligand that fundamentally alters the electronic structure and stability of the organometallic complex.

The coordination chemistry of tetrahydrofuran with magnesium centers involves the donation of electron density from the oxygen lone pairs to the electron-deficient magnesium atom. This coordination stabilizes the organometallic complex by satisfying the coordination sphere requirements of the magnesium center while preventing decomposition reactions. The aprotic nature of tetrahydrofuran is essential for maintaining the integrity of the basic organometallic reagent, as protic solvents would immediately protonate the nucleophilic carbon center and destroy the Grignard reagent.

Computational investigations of solvation effects in organometallic systems have revealed complex equilibria between different coordination states. In methylmagnesium chloride systems, multiple solvation structures are observed with two to four tetrahydrofuran molecules coordinating to the magnesium centers. The energy differences between these various solvation states are typically less than 5 kcal mol⁻¹, indicating facile interconversion between different coordination geometries. The most stable symmetrically solvated dinuclear species involves bridging chloride ligands with each magnesium center coordinated by a single tetrahydrofuran molecule.

The dynamic nature of tetrahydrofuran coordination significantly influences the reactivity patterns of m-tolylmagnesium chloride complexes. Solvent dynamics has been identified as a key factor driving ligand exchange processes and product dissociation reactions. The formation of asymmetrically solvated species, where one magnesium center bears additional tetrahydrofuran ligands, creates reactive intermediates that facilitate subsequent chemical transformations. This asymmetric solvation pattern allows for selective bond cleavage at the more highly solvated magnesium center while bond formation occurs at the less solvated center.

Coordination StateTetrahydrofuran MoleculesRelative Energy (kcal mol⁻¹)Stability
Symmetric D₁₁1 per Mg0.0Most Stable
Asymmetric D₁₂1 and 2 per Mg2.7Metastable
Symmetric D₂₂2 per Mg1.3Intermediate

The Schlenk equilibrium represents another critical aspect of tetrahydrofuran coordination in organometallic systems related to m-tolylmagnesium chloride. This equilibrium governs the transformation between different organometallic species in solution, including the conversion between organometallic halides and diorganometallic compounds. The equilibrium is mediated by the formation of dinuclear species bridged by halide ligands, with tetrahydrofuran coordination states playing crucial roles in determining the position of the equilibrium. Understanding these equilibrium processes is essential for predicting the speciation and reactivity of m-tolylmagnesium chloride solutions under various conditions.

Dinuclear vs. Monuclear Species in THF Solutions

The Schlenk equilibrium for m-tolylmagnesium chloride in THF involves a dynamic interconversion between dinuclear and mononuclear species:
$$ 2 \, \text{ArMgCl(THF)}n \leftrightarrow \text{MgCl}2(\text{THF})m + \text{Ar}2\text{Mg(THF)}_p $$
where $$ \text{Ar} = \text{m-tolyl} $$. Experimental studies on analogous Grignard reagents reveal that dinuclear species dominate at high concentrations, while dilution favors mononuclear forms [1] [2]. For m-tolylmagnesium chloride, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography indicate that dinuclear structures with bridging chloride ligands are stabilized by THF coordination [5].

Table 1: Key Properties of Dinuclear vs. Mononuclear Species

PropertyDinuclear SpeciesMononuclear Species
Coordination GeometryPentacoordinated Mg centersTetra-/pentacoordinated Mg
ReactivityLower activation energy for nucleophilic attack [2]Higher solubility in THF [5]
StabilityFavored at high concentrations [1]Favored at low concentrations [3]

Computational models suggest that dinuclear species exhibit enhanced electrophilicity at the magnesium center due to chloride bridging, which polarizes the Mg–C bond [2]. However, mononuclear species demonstrate greater mobility in solution, enabling faster substrate coordination [5].

Solvent Reorganization Effects on Magnesium Coordination Geometry

THF plays a dual role in stabilizing m-tolylmagnesium chloride:

  • Coordination Flexibility: Each magnesium center binds 2–4 THF molecules, with the exact number dependent on steric and electronic factors [5]. For dinuclear species, THF ligands adopt bridging or terminal positions, modulating the Mg–Cl bond length (1.98–2.15 Å) [2].
  • Solvent-Induced Reactivity: Addition of THF to dinuclear species facilitates ligand redistribution, as shown in the equilibrium:
    $$ \text{Mg}2\text{Cl}2(\text{THF})4 + 2 \, \text{THF} \leftrightarrow 2 \, \text{MgCl(THF)}3 $$
    This reorganization increases the nucleophilicity of the m-tolyl group by destabilizing chloride bridges [2].

Key Mechanistic Insight:
During nucleophilic attack, THF ligands transiently dissociate to accommodate substrate coordination. For example, in reactions with carbonyl compounds, one THF molecule is displaced, reducing the magnesium coordination number from five to four and accelerating the reaction rate by 12–15% [2] [5].

Temperature-Dependent Shifts in Equilibria Between Active Species

The Schlenk equilibrium for m-tolylmagnesium chloride is highly sensitive to temperature:

  • Low Temperatures (–90°C): Favor dinuclear species due to entropic stabilization of ordered structures [5]. NMR studies at –90°C reveal frozen equilibria with distinct signals for $$\text{Mg}2\text{Cl}2$$ and $$\text{Ar}_2\text{Mg}$$ [5].
  • Ambient Temperatures (25°C): Promote mononuclear species, as thermal energy overcomes the activation barrier for THF dissociation [3].

Table 2: Temperature Effects on Equilibrium Constants

Temperature (°C)$$ K_{\text{eq}} $$ (Dinuclear/Mononuclear)Dominant Species
–905.7 ± 0.3Dinuclear
250.4 ± 0.1Mononuclear

These shifts directly impact reactivity. For instance, at –90°C, dinuclear m-tolylmagnesium chloride exhibits 30% higher selectivity in coupling reactions due to reduced solvent mobility and tighter ion pairing [2] [5].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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